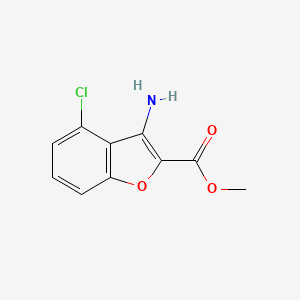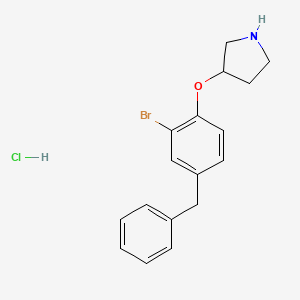
3-Amino-4-chloro-benzofuran-2-carboxylic acid methyl ester
Übersicht
Beschreibung
Benzofuran is a heterocyclic compound that is a fusion of benzene and furan rings . It is a core structure of various biologically active natural medicines and synthetic chemical raw materials . The 4-position of the benzofuran may be substituted or unsubstituted .
Synthesis Analysis
Benzofuran derivatives can be synthesized through various methods. One common method is the Suzuki–Miyaura cross-coupling, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . Another method involves the dehydrative cyclization of o-hydroxybenzyl ketones .Molecular Structure Analysis
The molecular structure of benzofuran derivatives can vary depending on the substituents at different positions of the benzofuran ring .Chemical Reactions Analysis
Benzofuran derivatives can undergo various chemical reactions. For example, the Suzuki–Miyaura coupling reaction involves the oxidative addition of formally electrophilic organic groups and transmetalation of formally nucleophilic organic groups .Physical And Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives can vary depending on their specific structures. For example, the presence of different substituents at the 4-position of the benzofuran ring can influence their antimicrobial activity .Wissenschaftliche Forschungsanwendungen
Enzyme-mediated Reactions
The compound has been utilized in enzyme-mediated reactions, particularly in the kinetic resolution of methyl esters of chloro-substituted benzofuran carboxylic acids. This process, which involves lipase-catalyzed reactions, yields enantiomerically pure products significant in pharmaceutical synthesis (Ferorelli et al., 2001).
Synthesis of Benzofuran Analogues
A series of 3-substituted-benzofuran-2-carboxylic esters, including the specific compound , has been synthesized and evaluated for their potential as ischemic cell death inhibitors. These compounds show promise in medical research for their protective effects against cell death in ischemic conditions (Suh et al., 2010).
Development of Novel Compounds
The compound is used in the synthesis of various novel compounds. For example, it has been involved in the synthesis of phenolic esters and amides of quinoline-carboxylic acid, which have been evaluated for antioxidant and antibacterial activities. This demonstrates its utility in creating new biologically active molecules (Shankerrao et al., 2013).
Wirkmechanismus
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is known that benzofuran derivatives can interact with multiple receptors, which can be helpful in developing new useful derivatives . The 4-position of the benzofuran may be substituted or unsubstituted but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .
Biochemical Pathways
Benzofuran compounds are known to have a broad range of clinical uses, indicating the diverse pharmacological activities of this series of compounds .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent compounds, allowing for once-daily dosing .
Result of Action
Benzofuran compounds have been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Action Environment
The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .
Zukünftige Richtungen
Benzofuran and its derivatives have attracted much attention due to their biological activities and potential applications as drugs . Future research may focus on developing new synthesis methods, exploring their biological activities, and optimizing their structures for better efficacy and safety .
Biochemische Analyse
Cellular Effects
3-Amino-4-chloro-benzofuran-2-carboxylic acid methyl ester influences various cellular processes. Benzofuran derivatives have been reported to exhibit significant activity against a range of cellular targets, including antifungal, antitubercular, anti-inflammatory, anticancer, and anti-HIV activities . These effects are likely mediated through the modulation of cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may inhibit topoisomerase I, sigma receptors, and other critical enzymes involved in cellular functions .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. Benzofuran derivatives are known to act as enzyme inhibitors, receptor modulators, and signaling pathway regulators . The compound may exert its effects through binding interactions with specific enzymes, leading to inhibition or activation of their activity. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. Benzofuran derivatives have been shown to exhibit stability and sustained biological activity under various conditions . The compound may undergo degradation over extended periods, potentially leading to changes in its efficacy and cellular effects. Long-term studies in vitro and in vivo are necessary to fully understand the temporal dynamics of this compound.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Benzofuran derivatives have been reported to exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing toxicity. Threshold effects and toxicological profiles should be carefully evaluated in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. Benzofuran derivatives are metabolized by enzymes such as cytochrome P450s, leading to the formation of active or inactive metabolites . These metabolic transformations can influence the compound’s bioavailability, efficacy, and toxicity. Understanding the metabolic pathways and identifying key enzymes involved are essential for optimizing the compound’s pharmacokinetic properties.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. Benzofuran derivatives are known to interact with transporters and binding proteins, facilitating their uptake and distribution . The compound’s localization and accumulation in specific tissues or cellular compartments can significantly impact its therapeutic effects. Investigating the transport mechanisms and distribution patterns is crucial for understanding its pharmacodynamics.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. Benzofuran derivatives may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The compound’s localization can affect its interactions with biomolecules and its overall efficacy. Detailed studies on its subcellular distribution are necessary to elucidate its precise mode of action.
Eigenschaften
IUPAC Name |
methyl 3-amino-4-chloro-1-benzofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO3/c1-14-10(13)9-8(12)7-5(11)3-2-4-6(7)15-9/h2-4H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQDYFQDCCHOKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(O1)C=CC=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374560.png)
![4-[2-([1,1'-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride](/img/structure/B1374562.png)

![3-[(2-Bromo-4-chlorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374565.png)
![4-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374567.png)
![1-[2-(3-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1374570.png)
![2-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374571.png)
![4-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374572.png)
![4-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374573.png)
![2-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374575.png)
![2-[2-(2-Benzyl-4-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374578.png)

![3-[(4-Bromo-2-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1374580.png)
